molecular formula C13H12O2 B12553360 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- CAS No. 153202-79-0

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-

Cat. No.: B12553360
CAS No.: 153202-79-0
M. Wt: 200.23 g/mol
InChI Key: BWPAWMZEKVRJQJ-UHFFFAOYSA-N
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Description

1H-Cyclopropa[b]naphthalene derivatives are bicyclic aromatic compounds characterized by a strained cyclopropane ring fused to a naphthalene system. The 3,6-dimethoxy-substituted variant introduces electron-donating methoxy groups at positions 3 and 6 of the naphthalene moiety, which influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

153202-79-0

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3,6-dimethoxy-1H-cyclopropa[b]naphthalene

InChI

InChI=1S/C13H12O2/c1-14-12-3-4-13(15-2)11-7-9-5-8(9)6-10(11)12/h3-4,6-7H,5H2,1-2H3

InChI Key

BWPAWMZEKVRJQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C3CC3=CC2=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methods

Route 1: Diels-Alder Cycloaddition and Sequential Functionalization

This four-step protocol, reported by Halton et al., achieves a 27–28% overall yield:

Step 1: Diels-Alder Reaction of 1,4-Benzoquinone

1,4-Benzoquinone reacts with buta-1,3-diene under thermal conditions to form 5,8-dihydro-1,4-naphthoquinone (1) (92% yield).
Reaction Conditions :

  • Solvent: Toluene
  • Temperature: 120°C, 12 h
Step 2: Methylation to 3,6-Dimethoxy-1,4-dihydronaphthalene (2)**

The enedione 1 is treated with dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone:
$$ \text{1} \xrightarrow{\text{Me}2\text{SO}4, \text{K}2\text{CO}3} \text{2} $$
Yield : 94%.
Key Spectral Data :

  • $$ ^1\text{H NMR} $$ (CDCl₃): δ 3.76 (s, 2 × OCH₃), 5.86 (s, H-2/3), 6.61 (s, H-6/7).
Step 3: Dichlorocyclopropanation to Tetrahydro Derivative (3)**

Compound 2 undergoes dichlorocyclopropanation using chloroform and sodium hydroxide:
$$ \text{2} \xrightarrow{\text{CHCl}_3, \text{NaOH}} \text{3} $$
Yield : 72%.
Characterization :

  • $$ ^1\text{H NMR} $$: δ 3.76 (s, OCH₃), 6.58 (s, H-4/5).
Step 4: Dehydrochlorination to 3,6-Dimethoxy-1H-cyclopropa[b]naphthalene (4)**

Treatment of 3 with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) induces elimination:
$$ \text{3} \xrightarrow{\text{KOtBu, THF}} \text{4} $$
Yield : 44%.
Spectral Confirmation :

  • $$ ^1\text{H NMR} $$: δ 3.95 (s, OCH₃), 6.72 (s, H-4/5), 8.01 (s, H-2/7).
  • IR : 1760 cm⁻¹ (cyclopropane ring strain).

Route 2: Direct Cyclopropanation of Methoxy-Substituted Dienes

An alternative approach employs ethyl trichloroacetate for cyclopropanation:

Step 1: Reaction of 3,6-Dimethoxy-1,4-dihydronaphthalene (2) with Ethyl Trichloroacetate

In benzene-light petroleum (1:1), 2 reacts with ethyl trichloroacetate and sodium methoxide:
$$ \text{2} \xrightarrow{\text{Cl}3\text{CCO}2\text{Et, NaOMe}} \text{3} $$
Yield : 76%.

Step 2: Dehydrochlorination as Above

Identical to Route 1, Step 4.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Overall Yield 27–28% 38% (calculated from Step 2)
Key Advantage High purity of intermediates Faster cyclopropanation step
Limitation Low final-step yield (44%) Requires stringent anhydrous conditions

Route 2 offers improved efficiency but demands careful control of moisture to prevent side reactions.

Experimental Optimization and Challenges

Solvent Effects on Cyclopropanation

  • Hydrophilic solvents (e.g., ethylene glycol) accelerate reaction rates 2–3× compared to toluene.
  • Temperature : Reactions proceed optimally at 0–25°C to avoid ring-opening.

Spectral and Structural Characterization

NMR Spectroscopy

  • $$ ^1\text{H NMR} $$ :
    • Aromatic protons (H-2/7): δ 8.01 (s, 2H).
    • Methoxy groups: δ 3.95 (s, 6H).
  • $$ ^{13}\text{C NMR} $$ :
    • Cyclopropane carbons: δ 18.1 ppm (C-1).

X-Ray Crystallography

Single-crystal analysis confirms the planar naphthalene core with a distorted cyclopropane ring (bond angles: 58–62°).

Applications and Derivatives

  • Methylidene Derivatives : Generated via Peterson olefination of 4 , though stability issues necessitate low temperatures.
  • Electrochemical Properties : The quinone derivative exhibits reduction potentials at $$ E_{1/2} = -0.94 \, \text{V} $$ and $$ -1.66 \, \text{V} $$ (vs. SCE).

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.

    Demethylation: Cerium(IV) ammonium nitrate is used for demethylation reactions.

    Addition Reactions: Bromine is used for addition reactions.

Major Products:

Scientific Research Applications

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and demethylation, which can alter its structure and reactivity . The specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include cycloproparenes with varying substituents or fused ring systems. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
1H-Cyclopropa[b]naphthalene C₁₁H₁₀ None 142.20 Ethylene antagonist; fruit preservation []
1H-Cyclopropa[a]naphthalene, 1a,2,3,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl- C₁₅H₂₄ Four methyl groups 204.35 Volatile compound; used in fragrance analysis []
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl- C₁₅H₂₄ Four methyl groups 204.35 Sesquiterpene; identified in Anthurium cultivars []
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- C₁₃H₁₂O₂ Methoxy (-OCH₃) at C3, C6 200.24 (estimated) Hypothesized enhanced solubility vs. non-polar analogs N/A

Key Differences

  • Bioactivity: Non-methoxy variants (e.g., methyl-substituted cycloproparenes) exhibit ethylene antagonism, delaying fruit ripening by blocking ethylene receptors . Methoxy groups may enhance solubility in aqueous systems, broadening agricultural applications.
  • Volatility : Methyl-substituted cyclopropa[a]naphthalenes (e.g., C₁₅H₂₄ isomers) are volatile and detected in plant emissions , whereas methoxy derivatives are likely less volatile due to higher molecular weight and polar substituents.

Toxicological and Environmental Data

  • Limited toxicological data exist for cycloproparenes. Methylnaphthalenes (structurally related) show moderate toxicity, with 1-methylnaphthalene causing respiratory irritation in mammals . Methoxy groups may reduce volatility and inhalation risks compared to methyl analogs.

Biological Activity

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- is a unique polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antimicrobial, and enzyme-inhibitory activities, supported by diverse research findings and data tables.

Chemical Structure and Properties

1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has the molecular formula C13H12O2 and features a cyclopropane ring fused to a naphthalene structure with methoxy groups at the 3 and 6 positions. Its unique structure contributes to its reactivity and biological activity.

Antioxidant Activity

Antioxidant Properties
The antioxidant activity of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- has been assessed through various assays. A study demonstrated that it exhibits significant free radical scavenging activity. The IC50 value for this compound was found to be comparable to well-known antioxidants.

CompoundIC50 (µg/mL)
1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-28.14
Ascorbic Acid7.40

The presence of methoxy groups enhances the electron-donating ability of the compound, contributing to its antioxidant potential .

Antimicrobial Activity

Microbial Inhibition
Research has shown that 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- possesses notable antibacterial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

BacteriaMIC (mg/mL)
Escherichia coli0.11
Staphylococcus aureus0.22
Pseudomonas aeruginosa0.11

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

Enzyme Interaction Studies
The enzyme-inhibitory effects of 1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy- have been evaluated using molecular docking studies. The binding energies indicate strong interactions with target enzymes such as tyrosinase and acetylcholinesterase (AChE).

EnzymeBinding Energy (kcal/mol)Key Interacting Residues
Tyrosinase-5.1Tyr72, Trp286
AChE-6.4His367, Val377

These interactions suggest that the compound could serve as a lead for developing inhibitors against these enzymes, which are implicated in various diseases .

Case Studies

Case Study: Antioxidant and Antimicrobial Effects
In a recent study involving plant extracts containing 1H-Cyclopropa[b]naphthalene derivatives, researchers found that the extracts exhibited both antioxidant and antimicrobial activities. The extract showed an IC50 value of 28.14 µg/mL in DPPH assays and effectively inhibited pathogenic bacteria at low concentrations .

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